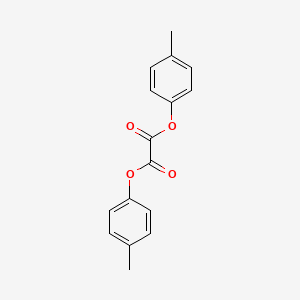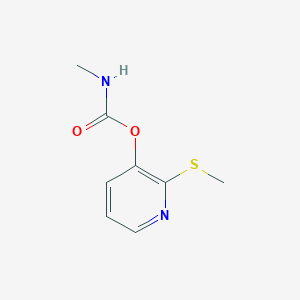
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is a chemical compound that belongs to the carbamate family. This compound is characterized by the presence of a pyridine ring substituted with a methylsulfanyl group at the 2-position and an N-methylcarbamate group at the 3-position. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate typically involves the reaction of 2-methylsulfanylpyridine with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Starting Materials: 2-methylsulfanylpyridine and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained between 50-70°C.
Catalysts: Catalysts such as triethylamine or pyridine can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The process is optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize waste and by-products.
化学反应分析
Types of Reactions
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of (2-methylsulfanylpyridin-3-yl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. One of the primary targets is acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests.
相似化合物的比较
Similar Compounds
Isoprocarb: 2-Isopropylphenyl N-methylcarbamate, used as an insecticide.
Carbaryl: 1-naphthyl N-methylcarbamate, widely used as a pesticide.
Methomyl: S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate, another carbamate insecticide.
Uniqueness
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry. Additionally, its potential as an acetylcholinesterase inhibitor makes it valuable in both agricultural and pharmaceutical applications.
属性
CAS 编号 |
32637-38-0 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
(2-methylsulfanylpyridin-3-yl) N-methylcarbamate |
InChI |
InChI=1S/C8H10N2O2S/c1-9-8(11)12-6-4-3-5-10-7(6)13-2/h3-5H,1-2H3,(H,9,11) |
InChI 键 |
ZBWNYOCOFHQXRO-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)OC1=C(N=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
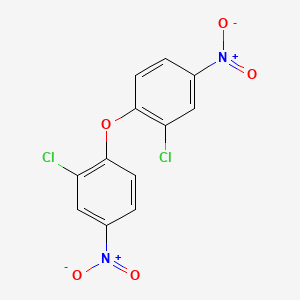
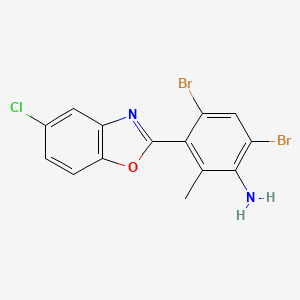
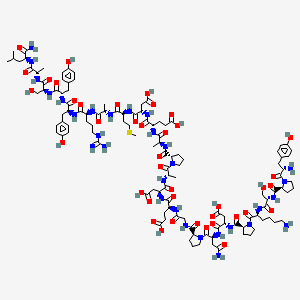
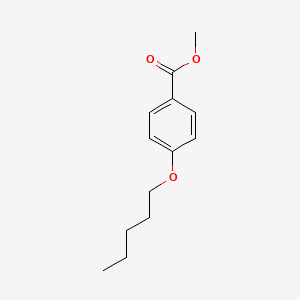
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)


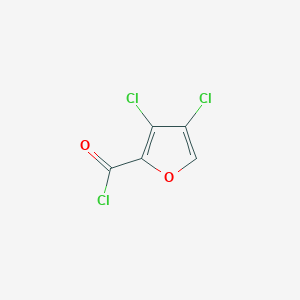
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
